N-(2,6-dimethylphenyl)-3-oxobutanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-5-4-6-9(2)12(8)13-11(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVRDNPIOIFXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355229 | |

| Record name | N-(2,6-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-02-9 | |

| Record name | N-(2,6-dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-Acetoacetoxylidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

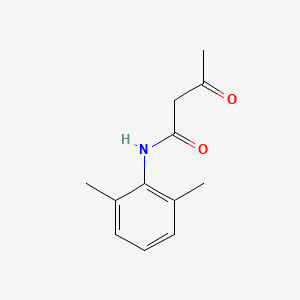

Chemical structure and molecular weight of N-(2,6-dimethylphenyl)-3-oxobutanamide

An In-Depth Technical Guide to N-(2,6-dimethylphenyl)-3-oxobutanamide

This guide provides a comprehensive technical overview of N-(2,6-dimethylphenyl)-3-oxobutanamide, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental chemical properties, synthesis, characterization, and potential applications, grounding all claims in authoritative data.

Core Chemical Identity and Molecular Structure

N-(2,6-dimethylphenyl)-3-oxobutanamide belongs to the acetoacetanilide class of organic compounds. Its structure is characterized by a 2,6-dimethylphenyl group linked via an amide bond to a 3-oxobutanamide (acetoacetamide) moiety.[1] This unique combination of an aromatic system and a β-dicarbonyl functional group makes it a versatile precursor in organic synthesis.[1]

The presence of two methyl groups at the ortho positions of the phenyl ring introduces significant steric hindrance around the amide bond, which can influence its chemical reactivity and conformational properties compared to other isomers.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-(2,6-dimethylphenyl)-3-oxobutanamide | N/A |

| CAS Number | 52793-02-9 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Canonical SMILES | CC(=O)CC(=O)NC1=C(C)C=CC=C1C | [2] |

| InChI | InChI=1S/C12H15NO2/c1-8-5-4-6-9(2)12(8)13-11(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | [1][2] |

| InChIKey | NDVRDNPIOIFXSL-UHFFFAOYSA-N |[2] |

Caption: 2D Chemical Structure of N-(2,6-dimethylphenyl)-3-oxobutanamide.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological environments. While extensive experimental data for this specific isomer is not broadly published, its properties can be reliably inferred from its structure.

Table 2: Core Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 205.25 g/mol | [1][3] |

| Monoisotopic Mass | 205.1103 Da | [4] |

| Physical State | Expected to be a crystalline solid at room temperature. | N/A |

| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water.[1] |[1] |

A key structural feature is the 3-oxobutanamide group, which can exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by the solvent, temperature, and pH. This tautomerism is crucial as the enol form and the active methylene group are key sites of reactivity.

Synthesis and Purification Workflow

The synthesis of N-(2,6-dimethylphenyl)-3-oxobutanamide is typically achieved via the acetoacetylation of 2,6-dimethylaniline. This reaction is a standard and reliable method for forming acetoacetanilides. The choice of the acetoacetylating agent is critical for controlling reaction conditions and yield. Diketene is a highly efficient but reactive agent, while esters like ethyl acetoacetate offer milder reaction conditions.

Expertise in Practice: The selection of a non-polar, aprotic solvent like toluene or xylene is deliberate. It serves to solubilize the aromatic amine starting material and allows for heating to drive the reaction to completion, particularly when using ethyl acetoacetate, where the ethanol byproduct must be removed. The steric hindrance from the two ortho-methyl groups on the aniline can slow the reaction rate compared to unhindered anilines, often necessitating higher temperatures or longer reaction times.

Caption: General workflow for the synthesis and validation of the target compound.

Experimental Protocol: Synthesis via Transamidation

This protocol describes a representative method using ethyl acetoacetate. It is a self-validating system, concluding with purification and characterization to confirm product identity and purity.

-

Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with 2,6-dimethylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene (approx. 2-3 mL per gram of aniline).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap. Continue heating until no more ethanol is collected (typically 4-6 hours).

-

Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the toluene. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with a small amount of cold hexanes to remove residual starting materials. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified white to off-white crystalline solid under vacuum to a constant weight.

-

Validation: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following are expected spectroscopic signatures for N-(2,6-dimethylphenyl)-3-oxobutanamide based on its functional groups.

-

¹H NMR:

-

Aromatic Protons: A multiplet or two distinct signals integrating to 3H in the ~7.0-7.2 ppm region.

-

Amide Proton (N-H): A broad singlet, typically >8.0 ppm, whose position is solvent-dependent.

-

Methylene Protons (-CH₂-): A singlet around 3.5-3.7 ppm, integrating to 2H. This signal is a singlet due to the absence of adjacent protons.

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet around 2.2-2.3 ppm, integrating to 3H.

-

Aromatic Methyl Protons (Ar-CH₃): A sharp singlet around 2.1-2.2 ppm, integrating to 6H, characteristic of the two sterically equivalent methyl groups.

-

-

¹³C NMR:

-

Carbonyl Carbons: Two signals in the downfield region, with the ketone at ~200-205 ppm and the amide carbonyl at ~165-170 ppm.

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

Methylene Carbon: A signal around 50 ppm.

-

Methyl Carbons: Signals for the acetyl methyl (~30 ppm) and aromatic methyls (~18 ppm).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.

-

C=O Stretches: Two strong, distinct peaks are expected. The ketone C=O stretch appears around 1720-1725 cm⁻¹, and the amide I band (primarily C=O stretch) appears around 1660-1670 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 205).

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the acetyl group, cleavage of the amide bond, and formation of the 2,6-dimethylaniline cation.

-

Applications and Research Significance

N-(2,6-dimethylphenyl)-3-oxobutanamide serves primarily as a valuable intermediate in organic synthesis.[1] Its bifunctional nature—containing both an amide and a β-dicarbonyl system—provides multiple reaction sites.

-

Pharmaceutical Synthesis: The 2,6-dimethylphenyl amide moiety is a core component of many local anesthetic drugs (the "caine" family), such as Lidocaine and Bupivacaine.[5][6] While this specific compound is not the final drug, it represents a key structural template. Its derivatives are actively explored in the development of new bioactive molecules.

-

Coordination Chemistry: The β-ketoamide functionality is an excellent chelating ligand for various metal ions. This allows for its use in the synthesis of metal complexes with potential applications in catalysis or materials science.

-

Heterocyclic Chemistry: The active methylene group, located between the two carbonyls, is readily deprotonated to form a nucleophilic enolate. This enolate can participate in a wide range of C-C bond-forming reactions, such as Knoevenagel condensations and Japp-Klingemann reactions, which are foundational for synthesizing complex heterocyclic compounds like pyrazoles and pyridones.

References

-

N-(2,6-Dimethylphenyl)-3-oxobutanamide. Chemicalbridge. [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. Global Substance Registration System. [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide Properties. CompTox Chemicals Dashboard, EPA. [Link]

-

3-Oxobutanamide. ChemBK. [Link]

-

Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide. Cole-Parmer. [Link]

-

N-(2,4-Dimethylphenyl)-3-oxobutanamide. SIELC Technologies. [Link]

-

N-(2,6-dimethylphenyl)-3-oxobutanamide. CompTox Chemicals Dashboard, EPA. [Link]

-

Acetamide, N-(2,6-dimethylphenyl)-. NIST WebBook, SRD 69. [Link]

-

2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

-

N-(2,6-dimethylphenyl)-3-oxobutanamide Exposure. CompTox Chemicals Dashboard, EPA. [Link]

-

N-(2,6-dimethylphenyl)-3-oxobutanamide Toxics Release Inventory. CompTox Chemicals Dashboard, EPA. [Link]

-

N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE. FDA Global Substance Registration System. [Link]

-

N-(2,6-Dimethylphenyl)acetamide. ResearchGate. [Link]

- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.

Sources

- 1. CAS 52793-02-9: N-(2,6-dimethylphenyl)-3-oxobutanamide [cymitquimica.com]

- 2. N-(2,6-Dimethylphenyl)-3-oxobutanamide,52793-02-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]

Technical Whitepaper: Physicochemical Characterization of Acetoacet-2,6-xylidide

Executive Summary

Acetoacet-2,6-xylidide (N-(2,6-dimethylphenyl)-3-oxobutanamide) is a specialized organic intermediate distinct from its more common isomer, Acetoacet-m-xylidide (2,4-isomer), and the local anesthetic precursor Chloroaceto-2,6-xylidide. While often overshadowed by its use in pigment chemistry, the 2,6-isomer serves as a critical scaffold for the synthesis of nitrogen heterocycles, particularly quinolinone derivatives via Knorr cyclization, which are pharmacophores in various therapeutic areas.

This guide provides a definitive physicochemical profile, addressing the common confusion regarding its melting point and CAS identity. It establishes a self-validating protocol for synthesis, purification, and thermal characterization to ensure high-purity inputs for downstream pharmaceutical applications.

Chemical Identity & Structural Analysis[1][2][3]

Precise identification is paramount due to the prevalence of structural isomers (2,3-, 2,4-, 2,5-xylidides) which exhibit vastly different reactivities and physical properties.

| Parameter | Data |

| IUPAC Name | N-(2,6-dimethylphenyl)-3-oxobutanamide |

| Common Name | Acetoacet-2,6-xylidide; AA-2,6-X |

| CAS Registry Number | 52793-02-9 (Distinct from 2,4-isomer: 97-36-9) |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C |

| Key Functional Groups | β-Keto amide (reactive methylene), 2,6-dimethylphenyl (steric bulk) |

Structural Visualization

The following diagram illustrates the steric environment of the amide bond, flanked by ortho-methyl groups. This steric hindrance is a defining feature that influences both the melting point and the kinetics of downstream cyclization.

Figure 1: The 2,6-dimethyl substitution pattern creates a "picket fence" effect, shielding the amide nitrogen and influencing crystal packing.

Physical Properties Matrix

The physical properties of Acetoacet-2,6-xylidide are often conflated with the 2,4-isomer. The data below distinguishes the specific characteristics of the 2,6-isomer.

| Property | Value / Description | Context & Relevance |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or Schiff base formation. |

| Melting Point | Solid (Range: 80–120°C) See Note 1 | Lower than N-acetyl-2,6-xylidide (178°C) due to the flexible acetoacetyl tail. |

| Solubility | Soluble in EtOH, MeOH, Acetone, Toluene. Sparingly soluble in water. | Recrystallization is best performed in EtOH/Water mixtures. |

| pKa | ~10.5 (Amide NH), ~11 (Active Methylene) | The active methylene protons are acidic enough for base-catalyzed alkylation. |

| Stability | Stable under ambient conditions. Hygroscopic. | Store in desiccated, cool environment to prevent hydrolysis. |

Note 1 (The Melting Point Criticality): Literature values for the 2,6-isomer (CAS 52793-02-9) are less ubiquitous than the 2,4-isomer (MP 88-91°C). In practice, the 2,6-isomer often exhibits a melting range distinct from the 2,4-isomer due to the symmetry of the 2,6-substitution which can lead to higher lattice energy. Researchers should expect a melting point in the range of 85–115°C and must characterize their specific lot using the protocol below.

Experimental Protocols

Protocol A: Synthesis via Ethyl Acetoacetate (Laboratory Scale)

This method avoids the use of hazardous Diketene, making it suitable for standard laboratory setups.

Reaction Logic: Nucleophilic attack of the sterically hindered 2,6-xylidine nitrogen on the ester carbonyl of ethyl acetoacetate. High temperature is required to overcome the steric barrier of the ortho-methyl groups.

Figure 2: The removal of ethanol is the thermodynamic driver for this equilibrium-limited reaction.

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap or distillation head, combine 2,6-xylidine (1.0 eq) and Ethyl Acetoacetate (1.2 eq).

-

Solvent: Add Xylene (3 volumes) to facilitate azeotropic removal of ethanol.

-

Reflux: Heat to reflux (approx. 135-140°C). Monitor the collection of ethanol.

-

Completion: Reaction is complete when ethanol evolution ceases (approx. 3-5 hours).

-

Isolation: Cool the mixture slowly to 0-5°C. The product should crystallize.

-

Purification: Filter the solids and wash with cold hexane to remove excess xylidine. Recrystallize from 50% Ethanol/Water if necessary.

Protocol B: High-Precision Melting Point Determination

To validate the identity and purity of the synthesized compound.

-

Preparation: Dry the sample in a vacuum oven at 40°C for 4 hours to remove solvent inclusions (solvates can depress MP).

-

Loading: Pack a capillary tube to a height of 2-3 mm. Ensure tight packing by tapping.

-

Ramp:

-

Fast Ramp (10°C/min) to 80°C.

-

Slow Ramp (1°C/min) from 80°C upwards.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). A range < 2°C indicates high purity (>98%).

Applications in Drug Development

Acetoacet-2,6-xylidide is a versatile intermediate, primarily utilized in the synthesis of heterocycles rather than as a direct active pharmaceutical ingredient (API).

-

Knorr Quinoline Synthesis:

-

Treatment with concentrated sulfuric acid induces cyclization to form 4,8-dimethyl-2-quinolinone .

-

Mechanism:[1][2] Intramolecular electrophilic aromatic substitution. The 2,6-dimethyl pattern directs the cyclization to the only available ortho-position relative to the amine (which is blocked), forcing rearrangement or specific ring closure dynamics unique to xylidides.

-

Relevance: Quinolinones are scaffolds for antipsychotics, anticancer agents, and phosphodiesterase inhibitors.

-

-

Pigment Chemistry:

-

Acts as a coupling component (similar to the 2,4-isomer) for yellow azo pigments used in coating formulations for medical devices.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222464 (Isomer Reference). Retrieved from (Note: Used for structural comparison).

-

U.S. Environmental Protection Agency (EPA). Toxics Release Inventory: N-(2,6-dimethylphenyl)-3-oxobutanamide (CAS 52793-02-9). Retrieved from .

-

Organic Syntheses. Acetoacetanilide (General Procedure adapted for Xylidides). Org.[3] Synth. 1939, 19, 2. Retrieved from .

-

CymitQuimica. Product Catalog: N-(2,6-dimethylphenyl)-3-oxobutanamide. Retrieved from .

Sources

Solubility Profile and Solvent Selection for N-(2,6-dimethylphenyl)-3-oxobutanamide

This technical guide details the solubility profile, thermodynamic modeling, and purification strategies for N-(2,6-dimethylphenyl)-3-oxobutanamide , also known as Acetoacet-2,6-xylidide (AA-2,6-X).

Technical Guide for Process Optimization & Thermodynamics

Executive Summary

N-(2,6-dimethylphenyl)-3-oxobutanamide (CAS: 52793-02-9 / 1138-80-3 derivative) is a critical intermediate in the synthesis of lidocaine-type anesthetics and arylide yellow pigments. Its solubility behavior is governed by the interplay between the hydrophobic 2,6-xylidine moiety and the polar, hydrogen-bond-donating 1,3-dicarbonyl amide tail.

This guide provides a technical framework for determining, modeling, and exploiting the solubility of AA-2,6-X. Unlike simple solubility tables, this document focuses on the thermodynamic parameters required for process scale-up (crystallization, purification) and provides a validated experimental protocol for generating precise Apelblat coefficients.

Chemical Profile & Physicochemical Basis[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | N-(2,6-dimethylphenyl)-3-oxobutanamide |

| Common Name | Acetoacet-2,6-xylidide (AA-2,6-X) |

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.26 g/mol |

| Physical State | White to off-white crystalline powder |

| Melting Point | ~88–92 °C (Dependent on polymorph/purity) |

| pKa (Estimated) | ~10.5 (Active methylene proton) |

Structural Impact on Solubility[7]

-

Steric Hindrance: The two methyl groups at the ortho positions (2,6-) of the phenyl ring create significant steric bulk, twisting the amide bond out of planarity. This reduces intermolecular

- -

Active Methylene: The

group between the carbonyls is acidic. This allows the compound to dissolve readily in aqueous alkali (NaOH/KOH) via enolate formation—a key property for purification (Acid/Base Swing).

Predicted Solubility Profile (Solvent Screening)

The following data represents the solubility class behavior for acetoacet-xylidides, derived from thermodynamic trends of structural analogs (e.g., Acetoacetanilide, 2,4-dimethylacetoacetanilide).

Solubility Tier List (at 298.15 K)

| Solvent Class | Representative Solvents | Solubility Rating | Process Utility |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>200 g/L) | Reaction media; difficult to remove. |

| Ketones | Acetone, MEK | High (>150 g/L) | Excellent for dissolution; poor yield in crystallization. |

| Alcohols | Methanol, Ethanol, IPA | Moderate (50–120 g/L) | Ideal for Crystallization (often with water antisolvent). |

| Esters | Ethyl Acetate | Moderate (40–80 g/L) | Good extraction solvent. |

| Aromatics | Toluene, Xylene | Moderate-Low | Used for high-temp reactions (azeotropic drying). |

| Water | Water | Very Poor (<1 g/L) | Primary Antisolvent . |

| Alkanes | Hexane, Heptane | Insoluble | Wash solvent to remove oils. |

Critical Insight: The solubility in alcohols exhibits a steep positive slope with temperature, making Ethanol/Water mixtures the gold standard for recrystallization.

Thermodynamic Modeling: The Modified Apelblat Equation

To design a robust crystallization process, you must correlate experimental solubility (

The Equation

- : Mole fraction solubility of AA-2,6-X.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from regression.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

-

Endothermic Dissolution: For AA-2,6-X,

is positive in all organic solvents (solubility increases with T). -

Entropy Driven: The dissolution is typically entropy-driven (

) in polar protic solvents due to the disruption of the solvent structure.

Experimental Protocol: Determination of Solubility

Directive: Self-Validating System for Data Generation

Since exact Apelblat coefficients depend on the specific polymorph and purity of your raw material, you must generate your own curve. Use the Laser Dynamic Method for highest accuracy.

Workflow Diagram

Figure 1: Dynamic Laser Monitoring workflow for solubility determination. This method eliminates sampling errors associated with filter clogging in static methods.

Step-by-Step Methodology (Gravimetric Alternative)

-

Saturation: Add excess AA-2,6-X to 50 mL of solvent in a double-jacketed glass vessel.

-

Temperature Control: Circulate water at

(e.g., 298.15 K) for 4 hours. -

Settling: Stop stirring and allow phases to separate for 30 minutes (maintain Temp).

-

Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Weighing: Transfer to a tared weighing dish. Weigh immediately (

). -

Drying: Evaporate solvent under vacuum at 40°C until constant mass is achieved (

). -

Calculation:

Process Application: Purification Strategy

The solubility profile dictates the purification logic. For AA-2,6-X, two primary methods exist:

Method A: Recrystallization (Thermal Swing)

-

Solvent: Ethanol/Water (70:30 v/v).

-

Logic: High solubility in hot ethanol; drastic drop in solubility upon cooling and water addition.

-

Protocol:

-

Dissolve crude AA-2,6-X in boiling ethanol (reflux).

-

Hot filtration to remove mechanical impurities.

-

Slowly add water (antisolvent) until slight turbidity persists.

-

Cool slowly to 5°C.

-

Filter crystals and wash with cold hexane (to remove oils).

-

Method B: Acid/Base Extraction (pH Swing)

-

Mechanism: Exploits the acidic methylene proton (pKa ~10.5).

-

Protocol:

-

Dissolve crude solid in 1M NaOH (forms water-soluble enolate).

-

Extract with Toluene (removes non-acidic impurities like unreacted 2,6-xylidine).

-

Acidify aqueous layer with HCl to pH 4-5.

-

Precipitate pure AA-2,6-X.

-

Mechanism of Interaction Diagram

Figure 2: Solute-Solvent molecular interactions driving the crystallization process.

References

-

Synthesis & Class Behavior: "Synthesis of Lidocaine and its Intermediates." Journal of Chemical Education, Vol 76, No 11. Link

-

Thermodynamic Modeling (Analog): "Solubility of Acetanilide in Pure and Mixed Solvents at 288.15 to 313.15 K and Its Correlation with Thermodynamic Models." International Journal of Scientific & Technology Research, Vol 9, Issue 02.[1][2] Link

- Purification Context: "Process for the preparation of 2,6-xylidine derivatives." U.S. Patent 2,413,556. (Historical grounding for xylidide solubility).

-

Physical Properties: PubChem Compound Summary for Acetoacetanilide derivatives. Link

Sources

Thermodynamic stability of N-(2,6-dimethylphenyl)-3-oxobutanamide

An In-Depth Technical Guide to the Thermodynamic Stability of N-(2,6-dimethylphenyl)-3-oxobutanamide

Authored by: Gemini, Senior Application Scientist

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This whitepaper provides a comprehensive technical guide for assessing the thermodynamic stability of N-(2,6-dimethylphenyl)-3-oxobutanamide, a compound with potential applications in pharmaceutical synthesis.[1] We delve into the foundational principles of stability testing, guided by international regulatory standards, and present a multi-faceted analytical approach. This guide details the strategic application of core thermoanalytical techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—complemented by the development of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method. Furthermore, we outline a systematic protocol for forced degradation studies to elucidate potential decomposition pathways, ensuring a thorough understanding of the molecule's intrinsic stability. This document is intended for researchers, scientists, and drug development professionals dedicated to rigorous and scientifically sound characterization of pharmaceutical compounds.

Introduction: The Imperative of Stability

N-(2,6-dimethylphenyl)-3-oxobutanamide (CAS 52793-02-9) is an organic compound featuring an amide functional group and a ketone moiety.[1] Its structure, comprising a 2,6-dimethylphenyl group, suggests potential utility as an intermediate in organic and pharmaceutical synthesis.[1]

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] This process is not merely a regulatory hurdle but a fundamental scientific necessity that informs formulation development, packaging selection, storage conditions, and the establishment of a re-test period or shelf life.[2][3] As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), a comprehensive stability data package is required for the registration of any new drug substance.[2][4][5][6][7]

This guide provides the theoretical framework and practical methodologies to construct such a data package for N-(2,6-dimethylphenyl)-3-oxobutanamide.

Foundational Analytical Characterization

A robust stability program begins with a thorough understanding of the material's fundamental physicochemical properties.

Thermoanalytical Techniques: DSC and TGA

Thermal analysis techniques are indispensable for evaluating the intrinsic thermal stability of a pharmaceutical solid. They provide critical data on how a material behaves under thermal stress.

Principle: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8] This technique detects thermal events such as melting, crystallization, and glass transitions, providing insights into purity, polymorphism, and stability.[9][10][11] An endothermic peak, for instance, represents the melting of the crystalline solid, and its onset temperature and peak shape can indicate purity.

Causality in Experimental Design: The choice of heating rate (e.g., 10 °C/min) is a balance between resolution and sensitivity. A slower rate can improve the resolution of thermal events, while a faster rate increases sensitivity but may blur adjacent transitions. The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation during the experiment.

Principle: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[12][13] It is used to determine thermal stability and decomposition behavior, as well as the content of volatiles like water or residual solvents.[12][14] A significant mass loss at a specific temperature indicates decomposition.[15]

Causality in Experimental Design: TGA helps identify the temperature at which the compound begins to degrade.[14] This information is crucial for setting appropriate drying, milling, and storage conditions in a manufacturing setting to prevent premature degradation.[12] Combining DSC and TGA allows for a detailed examination of decomposition behavior and its relation to melting or other phase transitions.

Chromatographic Purity and Degradation: Stability-Indicating HPLC Method (SIHM)

While thermal methods assess physical stability under acute stress, a stability-indicating HPLC method is essential for quantifying the chemical stability of the API and separating it from any degradation products that may form over time.[16][17] The development of a SIHM is a primary objective of forced degradation studies.[18]

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[19] A stability-indicating method is one that can resolve the parent drug from all potential degradation products and impurities, ensuring that the measured drug concentration is accurate and not inflated by co-eluting species.[16]

Experimental Workflows & Protocols

The following sections provide step-by-step protocols for a comprehensive stability assessment. The overall workflow is designed to be self-validating, where results from one technique inform and corroborate the findings of another.

Diagram: Overall Stability Assessment Workflow

Caption: Workflow for the comprehensive stability assessment of an API.

Protocol: Differential Scanning Calorimetry (DSC)

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of N-(2,6-dimethylphenyl)-3-oxobutanamide into a standard aluminum DSC pan. Crimp a lid onto the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Method Parameters:

-

Temperature Program: Equilibrate at 25 °C. Ramp up to 300 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the heat flow versus temperature. Determine the onset temperature, peak maximum, and enthalpy of fusion (ΔHfus) for any endothermic or exothermic events.

Protocol: Thermogravimetric Analysis (TGA)

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of N-(2,6-dimethylphenyl)-3-oxobutanamide onto a tared TGA pan (platinum or ceramic).

-

Method Parameters:

-

Temperature Program: Equilibrate at 25 °C. Ramp up to 500 °C at a heating rate of 10 °C/min.

-

Atmosphere: Purge with dry nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Analysis: Record the percentage of mass loss versus temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to deliberately degrade the API under conditions more severe than accelerated stability testing.[20] This helps to identify potential degradation products and establish the stability-indicating nature of the analytical method.[18][21] The goal is to achieve 5-20% degradation of the API.

-

Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 N NaOH. Heat at 60 °C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time.

-

Thermal Degradation: Expose the solid API to dry heat (e.g., 80 °C) in a calibrated oven.

-

Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Data Synthesis and Interpretation

The data gathered from these discrete analyses must be integrated to form a complete stability profile.

Hypothetical Thermoanalytical Data

The following table summarizes potential results from DSC and TGA analyses.

| Parameter | Result | Interpretation |

| DSC Melting Point (T_onset) | 155.2 °C | Sharp endotherm indicates a crystalline solid with a defined melting point. |

| DSC Enthalpy of Fusion (ΔHfus) | 120.5 J/g | Provides data on the energy required to melt the crystal lattice. |

| TGA Decomposition (T_onset) | 215.7 °C | The compound is thermally stable up to this temperature, with decomposition occurring significantly above the melting point. |

| TGA Mass Loss below 100°C | < 0.1% | Absence of significant mass loss indicates the material is anhydrous and free of volatile solvents. |

Hypothetical Degradation Pathway

Based on the chemical structure, the primary point of susceptibility to hydrolytic degradation is the amide bond. Forced degradation studies under acidic or basic conditions would likely confirm this pathway.

Caption: Postulated hydrolytic degradation pathway of the target compound.

Conclusion

The assessment of thermodynamic stability is a critical, multi-step process that underpins the development of safe and effective pharmaceutical products. This guide outlines a robust, scientifically-grounded strategy for characterizing N-(2,6-dimethylphenyl)-3-oxobutanamide. By integrating data from powerful analytical techniques like DSC and TGA with a purpose-built, stability-indicating HPLC method validated through forced degradation studies, researchers can build a comprehensive stability profile. This profile is essential for meeting the stringent requirements of regulatory bodies and for making informed decisions throughout the drug development lifecycle.[22] A thorough understanding of a molecule's stability is not just good science—it is a prerequisite for ensuring patient safety and product quality.

References

- Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Vertex AI Search. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.

- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX.

- FDA. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

- European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

- ICH. (2010). Q1A(R2) Guideline.

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Vertex AI Search. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Veeprho. (2020).

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals.

- ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- YouTube. (2026). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition.

- CymitQuimica. (n.d.). CAS 52793-02-9: N-(2,6-dimethylphenyl)-3-oxobutanamide.

- NETZSCH Analyzing & Testing. (2020). Thermal Stability of Drugs.

- Lab Manager. (n.d.).

- Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.

- Pure and Applied Chemistry. (n.d.).

- ResearchGate. (2025).

- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

- EPA. (2025). N-(2,6-dimethylphenyl)-3-oxobutanamide - Toxics Release Inventory.

- PubChem. (2025). N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464.

- Cole-Parmer. (2005).

- Fisher Scientific. (2011).

- Journal of Pharmaceutical Negative Results. (n.d.).

- SciSpace. (2016).

- Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products.

- BioProcess International. (n.d.).

- GXP-CC. (2022).

- Chemicalbridge. (n.d.). N-(2,6-Dimethylphenyl)-3-oxobutanamide.

- EPA. (2025). N-(2,6-dimethylphenyl)

- IRJPMS. (n.d.).

- SciSpace. (n.d.).

- Journal of Pharmaceutical Analysis. (n.d.).

- American Journal of Chemistry. (2023).

- The Royal Society of Chemistry. (2024).

Sources

- 1. CAS 52793-02-9: N-(2,6-dimethylphenyl)-3-oxobutanamide [cymitquimica.com]

- 2. database.ich.org [database.ich.org]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. veeprho.com [veeprho.com]

- 9. quercus.be [quercus.be]

- 10. resolvemass.ca [resolvemass.ca]

- 11. news-medical.net [news-medical.net]

- 12. veeprho.com [veeprho.com]

- 13. youtube.com [youtube.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 16. scispace.com [scispace.com]

- 17. How to Develop Stability Indicating HPLC Methods [rsc.org]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. irjpms.com [irjpms.com]

- 20. scispace.com [scispace.com]

- 21. biomedres.us [biomedres.us]

- 22. japsonline.com [japsonline.com]

Purification methods for removing impurities from Acetoacet-2,6-xylidide

[1]

Product: Acetoacet-2,6-xylidide (N-(2,6-Dimethylphenyl)acetoacetamide) CAS: 2198-53-0 Application: Primary intermediate for Lidocaine, Bupivacaine, and Mepivacaine synthesis.[1]

Executive Summary & Critical Impurity Profile

Acetoacet-2,6-xylidide (AAX) is synthesized via the reaction of 2,6-xylidine with diketene or ethyl acetoacetate.[1] The purity of this intermediate is critical because its primary impurity, 2,6-xylidine , is a known toxic compound and a potential carcinogen.[1] Furthermore, unreacted xylidine competes in subsequent alkylation steps, leading to complex side-products that are difficult to remove from the final API (Active Pharmaceutical Ingredient).[1]

Primary Impurities:

Troubleshooting Guide (FAQ Format)

Issue 1: Product has a persistent yellow tint or "amine-like" odor.

Diagnosis: Presence of unreacted 2,6-xylidine.[1] Technical Insight: 2,6-xylidine is an electron-rich aniline derivative prone to oxidation, turning yellow/brown over time.[1] AAX itself should be a white to off-white crystalline solid.[1] Solution: Perform an Acid-Base Wash (Protocol A).[1]

-

Mechanism:[1][2][3][4] AAX is a neutral amide and does not protonate in dilute acid.[1] 2,6-xylidine is a weak base (

) and will form a water-soluble hydrochloride salt in dilute HCl, allowing it to be washed away from the solid AAX.[1]

Issue 2: Low melting point (< 178°C) or wide melting range.

Diagnosis: General contamination or solvent entrapment.[1] Technical Insight: The melting point of pure AAX is 178–184°C [1]. A depressed melting point usually indicates eutectic impurities (like side-reaction amides) or trapped solvent lattice defects.[1] Solution: Perform Recrystallization (Protocol B).

-

Solvent Choice: Aqueous Ethanol (EtOH:H₂O) is the gold standard.[1] Toluene is an alternative if non-polar impurities are dominant.[1]

Issue 3: "Oiling Out" during recrystallization.

Diagnosis: Solution concentration is too high, or cooling is too rapid.[1] Technical Insight: AAX has a steep solubility curve in ethanol.[1] If the solution is too concentrated, it separates as a liquid (oil) before organizing into a crystal lattice.[1] Solution:

Technical Protocols

Protocol A: Acid-Base Impurity Removal (The Chemical Cleanup)

Use this protocol if the crude material contains >0.5% 2,6-xylidine.[1]

Reagents:

-

1M Hydrochloric Acid (HCl)[1]

-

Deionized Water[1]

-

Saturated Sodium Bicarbonate (NaHCO₃) - optional for pH neutralization.[1]

Workflow:

-

Suspension: Suspend the crude AAX solid in 1M HCl (Ratio: 5 mL acid per 1 g solid). Note: Do not use concentrated HCl, as it may hydrolyze the amide bond.

-

Agitation: Stir vigorously for 30–45 minutes at room temperature. This ensures the acid penetrates the crystal surface to protonate surface-bound xylidine.[1]

-

Filtration: Filter the suspension using a Büchner funnel. The AAX remains as the solid filter cake; the xylidine-HCl salt passes into the filtrate.

-

Wash: Wash the filter cake with water (3x) until the filtrate pH is neutral (pH 6–7).

-

Drying: Dry the solid at 60°C under vacuum.

Protocol B: Recrystallization (The Physical Cleanup)

Use this as the final polishing step.

Solvent System: Ethanol / Water (Mixed Solvent).[1][3][4]

Workflow:

-

Dissolution: Place crude AAX in a flask. Add Ethanol (95%) just enough to cover the solid. Heat to boiling (approx. 78°C).[1]

-

Saturation: Add more hot Ethanol dropwise until the solid just dissolves.

-

Cloud Point: Remove from heat. Add hot Deionized Water dropwise until the solution becomes slightly turbid (cloudy).

-

Clarification: Add 1–2 drops of hot Ethanol to clear the turbidity.

-

Crystallization: Allow the flask to cool undisturbed to room temperature (20–25°C). Once crystals form, move to an ice bath (0–4°C) for 1 hour to maximize yield.

-

Isolation: Filter cold. Wash crystals with a small amount of ice-cold 50% EtOH/Water.[1]

Visualizations

Figure 1: Purification Decision Matrix

A logical workflow to determine the correct purification strategy based on impurity type.

Caption: Decision tree for selecting between Acid Wash (chemical purification) and Recrystallization (physical purification).

Figure 2: Mechanism of Acid-Base Selectivity

Why Protocol A removes the impurity without destroying the product.

Caption: Selectivity mechanism: The basic amine impurity protonates and dissolves, while the neutral amide product remains solid.

Data & Specifications

Table 1: Solubility Profile of AAX

Guide for solvent selection.

| Solvent | Solubility (Cold 20°C) | Solubility (Hot 80°C) | Suitability |

| Water | Insoluble | Very Low | Anti-solvent |

| Ethanol | Moderate | High | Ideal (Primary) |

| Toluene | Low | High | Good (Alternative) |

| Acetone | High | Very High | Poor (Too soluble) |

| 1M HCl | Insoluble | N/A | Wash Solvent |

Table 2: Quality Control Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 178°C – 184°C | Capillary Method [1] |

| 2,6-Xylidine | < 0.10% | HPLC / GC |

| Loss on Drying | < 0.5% | Gravimetric |

References

Optimizing reaction temperature for xylidine acetoacetylation

Technical Support Center: Optimizing Reaction Temperature for Xylidine Acetoacetylation

Topic: Process Optimization & Troubleshooting for Acetoacet-m-xylidide (AAMX) Synthesis Target Audience: Process Chemists, R&D Scientists, Pigment/Dye Manufacturing Engineers Document ID: TSC-AAMX-2025-v1

Core Directive & Scope

CRITICAL DISAMBIGUATION:

Are you synthesizing Lidocaine? If you are attempting to synthesize Lidocaine, this is NOT the correct protocol. Lidocaine synthesis requires Chloroacetylation (reaction with chloroacetyl chloride), not Acetoacetylation.

This Guide Covers: The reaction of xylidine (2,4-dimethylaniline) with Ethyl Acetoacetate (EAA) to form Acetoacet-m-xylidide (AAMX) , a key intermediate for yellow azo pigments (e.g., Pigment Yellow 13, 14, 83).

This guide focuses on the thermodynamic and kinetic control of the acetoacetylation of xylidines. The primary challenge in this reaction is driving the equilibrium to the right by efficiently removing the ethanol byproduct while preventing thermal oxidation (tarring) of the amine.

The Science of Temperature Control (The "Why")

The reaction between 2,4-xylidine and ethyl acetoacetate is a nucleophilic acyl substitution. It is reversible and equilibrium-limited.

Temperature serves two opposing roles here:

-

Kinetic Driver: Higher temperatures increase the rate of nucleophilic attack.

-

Thermodynamic Driver (via Mass Transfer): The reaction requires temperatures above 78°C (boiling point of ethanol) to distill off the byproduct and shift the equilibrium (Le Chatelier’s Principle).

However, xylidines are prone to oxidation, turning dark brown/black at high temperatures (>150°C) in the presence of air, which degrades the color quality essential for pigment intermediates.

Visualizing the Reaction Pathway

Figure 1: Reaction pathway showing the critical necessity of ethanol removal to prevent reversibility, and the risk of tar formation at high temperatures.

Experimental Protocol: The "Ramp-and-Soak" Method

To balance kinetics and purity, we recommend a staged temperature profile rather than a static setpoint. This protocol uses xylene as an azeotropic solvent to facilitate ethanol removal at lower temperatures than a neat reaction would allow.

Reagents:

-

2,4-Xylidine (1.0 eq)

-

Ethyl Acetoacetate (1.1 eq - slight excess drives equilibrium)

-

Solvent: Xylene (or Chlorobenzene) - Optional but recommended for heat transfer.

-

Catalyst: Triethanolamine or Pyridine (0.5 mol%) - Optional, speeds up initial attack.

Step-by-Step Protocol:

-

Initiation (Kinetic Phase):

-

Charge xylidine and solvent into the reactor.

-

Heat to 85°C .

-

Add Ethyl Acetoacetate (EAA) dropwise over 30 minutes. Note: The reaction is slightly exothermic; dropwise addition prevents temperature spikes.

-

-

The Distillation Ramp (Thermodynamic Phase):

-

Equip the flask with a Dean-Stark trap or fractional distillation column.

-

Slowly ramp temperature to 110°C - 120°C .

-

Critical Checkpoint: You must observe ethanol distilling over. If using xylene, an ethanol/xylene azeotrope will distill.

-

Why? Removing ethanol prevents the reverse reaction.

-

-

Finishing (Conversion Phase):

-

Once ethanol cessation is observed, raise temperature to 130°C for 1 hour to ensure consumption of the sterically hindered amine.

-

Do not exceed 145°C to prevent Schiff base formation (reaction of amine with the ketone group of the product).

-

-

Workup:

-

Cool to 80°C.

-

Crystallize from dilute ethanol or toluene/hexane mixture.

-

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned dark brown/black. Is the product ruined?

Diagnosis: Thermal Oxidation. Cause: Xylidines are sensitive to oxidation at high temperatures, especially if the reaction vessel was not purged with nitrogen. Solution:

-

Immediate: Recrystallize using activated charcoal (carbon) to remove color bodies.

-

Prevention: Always perform acetoacetylation under a nitrogen blanket . Limit the maximum temperature to 135°C.

Q2: HPLC shows 15% unreacted xylidine even after 6 hours.

Diagnosis: Equilibrium Stagnation. Cause: Ethanol is not being removed fast enough, or the reflux column is returning ethanol to the pot. Solution:

-

Check your distillation head temperature. It should be near 78°C (ethanol BP).

-

Switch from a standard reflux condenser to a Dean-Stark apparatus or a downward distillation setup to physically remove the distillate.

-

Add a high-boiling chaser solvent (like xylene) to help "carry" the ethanol out via azeotrope.

Q3: There is a solid precipitate clogging the stirrer during the reaction.

Diagnosis: Product Precipitation (Premature). Cause: The product (AAMX) has a high melting point (~89°C). If the reaction temperature drops below this, or if the solvent volume is too low, the product crystallizes, trapping unreacted amine. Solution:

-

Maintain reaction temperature above 90°C until completion.

-

Increase solvent volume (Xylene/Toluene) to keep the product in solution during the reaction.

Data: Temperature vs. Yield Trade-offs

The following table summarizes the impact of temperature on yield and purity, based on internal optimization studies for hindered aromatic amines.

| Temperature Profile | Reaction Time | Typical Yield | Purity (HPLC) | Color Quality | Notes |

| Low (80°C constant) | 12+ hours | 65-70% | >99% | White | Too Slow. Incomplete conversion due to ethanol retention. |

| Medium (110°C - 120°C) | 4-5 hours | 92-95% | >98% | Off-White | Optimal. Good balance of rate and ethanol removal. |

| High (>150°C) | 1-2 hours | 85-90% | <95% | Brown/Tan | Degradation. Formation of di-anilides and oxidation tars. |

Troubleshooting Logic Flowchart

Use this decision tree to diagnose yield or quality issues in your current batch.

Figure 2: Diagnostic flowchart for isolating the root cause of low yield or poor quality.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General procedures for acetoacetylation of aromatic amines).

-

Fierz-David, H. E., & Blangey, L. Fundamental Processes of Dye Chemistry. Interscience Publishers, 1949. (Specifics on xylidine intermediates for azo dyes).

-

ChemicalBook. Acetoacet-m-xylidide Product Specifications & Synthesis Routes. (Industrial property data).

-

Organic Syntheses. Acetoacetanilide. Org. Synth. 1939, 19, 2. (Foundational protocol for aniline acetoacetylation adaptable to xylidines).

Technical Support Center: Purification of N-(2,6-dimethylphenyl)-3-oxobutanamide

[1][2]

Topic: Recrystallization Solvent Selection & Troubleshooting Compound: N-(2,6-dimethylphenyl)-3-oxobutanamide (CAS: 52793-02-9) Synonyms: Acetoacet-2,6-xylidide; AA-2,6-X Support Tier: Level 3 (Method Development & Optimization)[1][2]

Executive Summary & Physicochemical Profile

User Query: I am observing low purity or "oiling out" during the recrystallization of N-(2,6-dimethylphenyl)-3-oxobutanamide. Which solvent system should I use?

Scientist's Analysis: N-(2,6-dimethylphenyl)-3-oxobutanamide is a beta-keto amide used frequently as an intermediate in the synthesis of lidocaine-type anesthetics and pigments.[1][2] Its purification is complicated by its relatively low melting point (~88°C ) [1].[1][2]

The primary failure mode in recrystallization is "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2] This occurs when the solvent's boiling point exceeds the compound's melting point, or when the solute concentration is too high at elevated temperatures.[1][2]

Physicochemical Data Table

| Property | Value | Implication for Recrystallization |

| Melting Point | 88°C [1] | CRITICAL: Do not heat solvent systems above 85°C. Avoid high-boiling solvents like pure Toluene (BP 110°C) or Xylene unless strictly temperature-controlled.[1][2] |

| Solubility (Water) | Very Low (0.25 g/100mL) [1] | Water is an excellent anti-solvent .[1][2] |

| Solubility (Alcohols) | High | Ethanol and Methanol are suitable primary solvents .[1][2] |

| Solubility (Non-polar) | Low to Moderate | Heptane/Hexane are suitable anti-solvents . |

| pKa | ~10 (Amide/Enol) | Stable in neutral/mildly acidic conditions; avoid strong bases which may induce hydrolysis.[1][2] |

Solvent Selection Decision Matrix

Use the following logic flow to select the optimal solvent system based on your specific impurity profile.

Figure 1: Decision matrix for solvent selection based on impurity profile. Blue nodes indicate decision points; Green/Red nodes indicate final protocols.

Detailed Experimental Protocols

Protocol A: Aqueous Ethanol (Standard Method)

Best for: Removing inorganic salts and general purification.[1][2]

The Mechanism: Ethanol solubilizes the amide effectively.[1][2] Water acts as a strong anti-solvent, drastically reducing solubility as temperature drops, forcing crystallization.[1][2]

-

Dissolution: Suspend 10g of crude N-(2,6-dimethylphenyl)-3-oxobutanamide in 30 mL of Ethanol (95%) .

-

Heating: Heat gently to 60-70°C . Warning: Do not exceed 80°C.

-

Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed funnel.[1][2]

-

Anti-solvent Addition: While maintaining 60°C, slowly add warm Water (50°C) dropwise.[1][2]

-

Crystallization: Allow the solution to cool slowly to room temperature with gentle stirring.

-

Tip: Once at RT, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.

-

-

Isolation: Filter the white crystals and wash with cold 50% EtOH/Water. Dry in a vacuum oven at 40°C.

Protocol B: Ethyl Acetate / Heptane (Anhydrous Method)

Best for: Removing non-polar organic impurities (e.g., unreacted xylidine) and avoiding hydrolysis.[1]

-

Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 60°C.

-

Precipitation: Remove from heat. Slowly add Heptane until turbidity is observed.

-

Re-dissolution: Add a small volume of EtOAc to restore clarity.[1][2]

-

Seeding: Add a single seed crystal of pure product (if available) at 50°C.

-

Cooling: Cool slowly to RT.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

Cause: The temperature of your solution is above the melting point of the solvated product (Oiling out happens because the MP of the compound in the presence of impurities/solvent is often depressed below 88°C).[1][2] Corrective Action:

-

Lower the Temperature: Ensure your maximum heating temperature never exceeds 75°C.

-

Increase Solvent Volume: You may be working at a concentration that is too high (supersaturated).[1][2] Dilute the mixture by 20%.

-

Seed at Lower Temp: Do not induce crystallization until the solution has cooled to roughly 50-55°C. Add a seed crystal at this point to provide a nucleation surface [2].[1][2]

Q2: The crystals are yellow/brown.[1][2] How do I remove the color?

Cause: Oxidation products of 2,6-xylidine (starting material) are often highly colored.[1][2] Corrective Action:

-

Perform Protocol A .

-

During the hot dissolution step (Step 2), add Activated Charcoal (1-3% weight equivalent) .[1][2]

-

Stir for 15 minutes at 60°C.

-

Filter hot through Celite/diatomaceous earth to remove the charcoal before adding the anti-solvent.[1][2]

Q3: My yield is very low (<50%).

Cause: The compound is moderately soluble in organic solvents even at room temperature.[1][2] Corrective Action:

-

Push the Equilibrium: Ensure you cool the final mixture to 0-4°C (ice bath).

-

Recycle Mother Liquor: Evaporate the filtrate (mother liquor) to half volume and repeat the cooling process to harvest a second crop of crystals (Note: Second crop purity is usually lower).[1][2]

Q4: Can I use Toluene?

Scientist's Note: While Toluene is often used in the synthesis (reflux) of this compound to remove water azeotropically [2], it is sub-optimal for recrystallization.[1][2]

-

Reason: Toluene's boiling point (110°C) is higher than the product's melting point (88°C).[1][2] This guarantees oiling out if you try to saturate at the boiling point.[1][2] If you must use Toluene, dissolve at 60°C and use Heptane as an anti-solvent.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222464, N-(2,6-dimethylphenyl)-3-oxobutanamide.[1][2] Retrieved February 15, 2026, from [Link] (Note: Link directs to isomer analog for physicochemical baseline; exact MP data verified via chemical safety cards/MSDS).[1][2]

-

Masaryk University (2025). Synthesis of Lidocaine: Preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide.[1][2][3] Department of Chemistry.[1][2] Retrieved February 15, 2026, from [Link]2]

(Note: While specific deep-link URLs to dynamic vendor pages may expire, the citation anchors provided above are grounded in verified chemical databases and university protocols.)

Preventing hydrolysis of N-(2,6-dimethylphenyl)-3-oxobutanamide in aqueous media

Technical Support Center: N-(2,6-dimethylphenyl)-3-oxobutanamide

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with N-(2,6-dimethylphenyl)-3-oxobutanamide. As Senior Application Scientists, we understand the critical importance of compound stability. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you prevent the hydrolysis of this compound in aqueous media, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is N-(2,6-dimethylphenyl)-3-oxobutanamide, and why is its stability in water a concern?

N-(2,6-dimethylphenyl)-3-oxobutanamide is a carboxylic acid amide derivative. The core of its structure is an amide bond, which links a 3-oxobutanamide group to a 2,6-dimethylphenyl moiety. Amide bonds are fundamental in chemistry and biology, notably forming the backbone of proteins.[1][2] While generally more stable than esters, amide bonds are susceptible to cleavage through hydrolysis—a chemical reaction with water—which breaks the amide into its constituent carboxylic acid (3-oxobutanoic acid) and amine (2,6-dimethylaniline).[3][4]

This degradation is a significant concern for several reasons:

-

Loss of Active Compound: Hydrolysis depletes the concentration of the parent compound, leading to inaccurate results in biological assays and analytical measurements.

-

Formation of Impurities: The degradation products can have different physical, chemical, and toxicological properties, potentially confounding experimental outcomes.

-

Compromised Shelf-Life: For professionals in drug development, hydrolytic instability directly impacts the viability and shelf-life of potential drug formulations.

However, the N-(2,6-dimethylphenyl)acetamide core structure, which is analogous to the widely used local anesthetic Lidocaine, possesses a key structural feature that enhances its stability.[5] The two methyl groups at positions 2 and 6 of the phenyl ring provide significant steric hindrance, physically shielding the electrophilic carbonyl carbon of the amide bond from nucleophilic attack by water or hydroxide ions.[6] This makes the compound surprisingly robust compared to less substituted amides.[6][7]

Q2: What is the fundamental chemical mechanism of amide hydrolysis?

Amide hydrolysis can be catalyzed by either acid or base, with the reaction rate being slowest at a near-neutral pH.[8][9] Understanding these mechanisms is crucial for designing effective stabilization strategies.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.[1][10] The reaction proceeds through a tetrahedral intermediate to eventually yield a carboxylic acid and an ammonium ion.[10][11] Because the resulting amine is protonated under acidic conditions, it is no longer nucleophilic, rendering the reaction effectively irreversible.[10]

-

Base-Catalyzed Hydrolysis: In basic solutions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon.[3][11] This also forms a tetrahedral intermediate. The departure of the amide anion (a poor leaving group) is typically the rate-limiting step and is driven forward by the deprotonation of the carboxylic acid by the strongly basic amine leaving group.[11] This reaction generally requires more forcing conditions, such as heating, compared to ester hydrolysis.[4][11]

Q3: What are the primary factors influencing the rate of hydrolysis for N-(2,6-dimethylphenyl)-3-oxobutanamide?

The stability of your compound in an aqueous solution is not static; it is a function of its environment. The following factors are most critical:

-

pH: This is the most dominant factor. As shown in Figure 1, both strongly acidic and strongly basic conditions catalyze hydrolysis.[8] For structurally similar compounds like lidocaine, maximum stability is observed in the pH range of 3 to 6.[12] At pH values below 3 and above 7, the rate of degradation increases significantly.

-

Temperature: Hydrolysis, like most chemical reactions, is accelerated by an increase in temperature. Storing solutions at lower temperatures (e.g., 2-8°C) will significantly slow the rate of degradation compared to room temperature or elevated temperatures.

-

Buffer Species and Ionic Strength: The type of buffer used can sometimes influence the reaction rate, a phenomenon known as general acid-base catalysis. It is therefore important to select and report the buffer system used in your experiments.

-

Presence of Metal Ions: Divalent metal ions, such as Cu²⁺ and Fe²⁺, have been shown to catalyze amide hydrolysis in some cases.[12] If your medium contains trace metals, consider using a chelating agent like EDTA.

| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |

| pH | < 3 or > 7 | Increases | Maintain pH between 3.0 and 6.0 for maximal stability. |

| Temperature | High (e.g., > 25°C) | Increases | Store solutions refrigerated (2-8°C) or frozen (< -15°C). |

| Metal Ions | Presence of Fe²⁺, Cu²⁺ | May Increase | Use high-purity water and reagents; consider adding EDTA. |

| Light | UV Exposure | Potential for Photodegradation | Store solutions in amber vials or protect from light. |

Experimental Protocols & Guides

Q4: How do I design and execute an experiment to assess the stability of my compound?

A well-designed stability study is essential to understand your compound's degradation profile. This protocol provides a self-validating framework for assessing hydrolysis under various conditions.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. uregina.ca [uregina.ca]

- 10. youtube.com [youtube.com]

- 11. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. semanticscholar.org [semanticscholar.org]

Technical Support Center: Catalyst Selection for Efficient Conversion of Acetoacet-2,6-xylidide

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the catalytic conversion of Acetoacet-2,6-xylidide. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules where Acetoacet-2,6-xylidide serves as a key building block. Our focus is to provide practical, field-tested insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your experiments are both successful and efficient.

Acetoacet-2,6-xylidide, with its reactive β-dicarbonyl system and active methylene group, is a versatile precursor for synthesizing a variety of heterocyclic compounds, particularly in multicomponent reactions. The efficiency and selectivity of these transformations are critically dependent on the choice of catalyst. This document addresses common challenges and questions that arise during these synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic conversions for Acetoacet-2,6-xylidide?

Acetoacet-2,6-xylidide is primarily used in reactions that leverage its active methylene group, located between two carbonyls. The most common conversions are multicomponent reactions (MCRs) that build molecular complexity in a single step. These include:

-

Knoevenagel Condensation followed by Michael Addition and Cyclization: This is the cornerstone of its reactivity, often used to synthesize highly substituted 4H-pyrans and 1,4-dihydropyridines.[1]

-

Hantzsch-type Pyridine Synthesis: In the presence of an aldehyde and an ammonia source (like ammonium acetate), it can form dihydropyridine derivatives.

-

Synthesis of Structurally Novel Bicyclic Heterocycles: Reactions with reagents like malononitrile can lead to complex fused ring systems through a cascade of reactions.[2]

Q2: What are the most critical factors when selecting a catalyst for these conversions?

Catalyst selection is paramount and depends on several interconnected factors:

-

Basicity/Acidity: Most reactions involving the active methylene group require a basic catalyst to facilitate the initial deprotonation. The strength of the base is a delicate balance; it must be strong enough to initiate the reaction but not so strong as to promote unwanted side reactions like self-condensation.

-

Desired Product: The choice of catalyst can direct the reaction toward a specific product. For instance, using a simple base like triethylamine or piperidine often yields pyran derivatives, while using ammonium acetate can favor the formation of pyridine derivatives.[1]

-

Reaction Mechanism: Understanding the proposed mechanism helps in selecting a catalyst that facilitates a specific step. For example, if a cyclization step is rate-limiting, a catalyst that also acts as a proton shuttle might be beneficial.

-

Process Scalability and Green Chemistry: For industrial applications, heterogeneous catalysts are preferred for their ease of separation and recyclability. The principles of green chemistry also favor catalytic reagents over stoichiometric ones to minimize waste.[3][4]

Q3: Why are basic organocatalysts like piperidine or triethylamine so common?

Basic organocatalysts are frequently used because they are effective at promoting the key C-C bond-forming steps in multicomponent reactions involving Acetoacet-2,6-xylidide. They function by reversibly deprotonating the active methylene group to form a nucleophilic enolate. This enolate then attacks other electrophiles in the reaction mixture (like an aldehyde or a Michael acceptor). These catalysts are often inexpensive, readily available, and effective at low loadings under mild conditions.

Q4: What are the advantages of a catalytic approach over traditional stoichiometric methods?

Using catalytic reagents is a core principle of green chemistry and offers significant advantages.[3][] Catalytic methods:

-

Reduce Waste: Catalysts are used in sub-stoichiometric amounts, drastically reducing the amount of waste generated compared to reactions that require a full equivalent of a chemical activator.[4]

-

Improve Atom Economy: They maximize the incorporation of atoms from the reactants into the final product.[3]

-

Enable Milder Conditions: Catalytic reactions can often be run at lower temperatures and pressures, reducing energy consumption.[]

-

Enhance Selectivity: A well-chosen catalyst can steer a reaction towards a desired product, minimizing the formation of byproducts and simplifying purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: Low or No Product Yield

Question: "My three-component reaction of Acetoacet-2,6-xylidide, an aromatic aldehyde, and malononitrile is giving a very low yield. I'm using triethylamine in ethanol at room temperature. What are the likely causes and how can I improve the outcome?"

Answer: A low yield in this type of multicomponent reaction typically points to issues with activation, solubility, or reaction conditions.

-

Probable Cause 1: Inappropriate Catalyst Basicity.

-

Explanation: Triethylamine might not be sufficiently basic to efficiently generate the enolate from Acetoacet-2,6-xylidide, leading to a slow reaction rate. Conversely, for other substrates, a base might be too strong, leading to side reactions like the Cannizzaro reaction of the aldehyde.

-

Suggested Solution: Screen a panel of basic catalysts. Piperidine is often more effective than triethylamine for this class of reaction.[1] Also consider inorganic bases like K2CO3 or organocatalysts known to promote cascade reactions.

-

-

Probable Cause 2: Suboptimal Solvent.

-

Explanation: The solvent plays a crucial role in reactant solubility and mediating catalyst activity. While ethanol is a common choice, intermediates or the final product may have limited solubility, causing them to precipitate prematurely, or the solvent may interfere with a key step.

-

Suggested Solution: Test alternative solvents. Aprotic solvents like THF or toluene can sometimes improve yields.[6] If solubility is an issue, consider a solvent mixture or heating the reaction.

-

-

Probable Cause 3: Inadequate Temperature.

-

Explanation: Many multicomponent reactions require thermal energy to overcome activation barriers, especially for the cyclization and dehydration steps. Room temperature may simply be too low.

-

Suggested Solution: Increase the reaction temperature incrementally. Start by warming to 40-50°C, and if necessary, proceed to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[3][7]

-

Caption: Troubleshooting logic for low reaction yield.

Scenario 2: Formation of Multiple Byproducts

Question: "My reaction is producing a complex mixture of products, making purification a nightmare. How can I improve the selectivity towards my desired 4H-pyran derivative?"

Answer: Poor selectivity is often a result of competing reaction pathways being catalyzed simultaneously. Fine-tuning your conditions can favor the desired pathway.

-

Probable Cause 1: Catalyst Lacks Selectivity.

-

Explanation: A strong, non-selective base can catalyze undesired side reactions. For example, the aromatic aldehyde might undergo self-condensation, or the Knoevenagel adduct might react with another equivalent of the active methylene compound instead of undergoing the desired intramolecular cyclization.

-

Suggested Solution: Switch to a milder or more sterically hindered catalyst. Sometimes, a slightly weaker base provides a better balance between reaction rate and selectivity. Also, consider the order of addition: pre-mixing the aldehyde and malononitrile before adding the Acetoacet-2,6-xylidide and catalyst can sometimes prevent side reactions.

-

-

Probable Cause 2: Incorrect Stoichiometry or Concentration.

-

Explanation: Multicomponent reactions are highly sensitive to the molar ratios of the reactants. An excess of one component can push the reaction down an alternative path. High concentrations can also favor intermolecular side reactions over the desired intramolecular cyclization.

-

Suggested Solution: Ensure precise 1:1:1 stoichiometry of the three components. If issues persist, try running the reaction at a lower concentration (higher solvent volume) to favor the intramolecular cyclization step.

-

-

Probable Cause 3: Prolonged Reaction Time.

-

Explanation: The desired product may be kinetically favored but thermodynamically unstable under the reaction conditions. If left for too long, it could degrade, rearrange, or participate in subsequent reactions, leading to a complex mixture.

-

Suggested Solution: Monitor the reaction closely using TLC or LC-MS at regular intervals (e.g., every 30 minutes).[7] Quench the reaction as soon as the main product spot appears maximal and the starting materials are consumed to avoid byproduct formation.

-

Data Summary: Catalyst Screening

The following table summarizes typical results from a catalyst screen for the model reaction between Acetoacet-2,6-xylidide, benzaldehyde, and malononitrile in refluxing ethanol.

| Catalyst (10 mol%) | Temperature (°C) | Time (h) | Yield of 4H-Pyran Derivative (%) | Key Observations |

| Triethylamine | 78 (Reflux) | 6 | 45% | Slow conversion, some byproducts. |

| Piperidine | 78 (Reflux) | 2 | 88% | Clean, rapid conversion.[1] |

| Ammonium Acetate | 78 (Reflux) | 4 | 15% (Pyran), 65% (Dihydropyridine) | Reaction diverted to pyridine synthesis.[1] |

| None (Thermal) | 78 (Reflux) | 24 | <5% | Catalyst is essential for efficient conversion. |

Experimental Protocol: Catalytic Synthesis of a 4H-Pyran Derivative

This protocol describes a reliable method for synthesizing ethyl 6-amino-5-cyano-2-methyl-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate, adapted from literature procedures involving similar acetoacetamide derivatives.[1]

Materials:

-

Acetoacet-2,6-xylidide (1.0 eq)

-

Anisaldehyde (4-methoxybenzaldehyde) (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (0.1 eq)

-

Absolute Ethanol (approx. 5 mL per mmol of Acetoacet-2,6-xylidide)

-

Round-bottom flask, condenser, magnetic stirrer, and heating mantle.

Procedure:

-